molecular formula C8H5BrO2 B1519757 4-Bromobenzofuran-3(2H)-one CAS No. 1020966-78-2

4-Bromobenzofuran-3(2H)-one

Cat. No. B1519757
CAS RN: 1020966-78-2
M. Wt: 213.03 g/mol
InChI Key: UIGIMSDONVLDBV-UHFFFAOYSA-N
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Description

4-Bromobenzofuran-3(2H)-one is a chemical compound . It is also known as 4-Bromobenzofuran-3-carbaldehyde .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, a palladium-catalyzed paraformaldehyde insertion has been used for the three-component synthesis of benzofurans . The substrates were synthesized following the literature procedures .


Molecular Structure Analysis

The molecular formula of 4-Bromobenzofuran-3(2H)-one is C9H5BrO2 . Its molecular weight is 225.04 . Further analysis of its molecular structure can be found in the literature .

Scientific Research Applications

Domino [Pd]-Catalysis in Organic Synthesis

Mahendar and Satyanarayana (2016) demonstrated the use of a domino [Pd]-catalysis method for synthesizing isobenzofuran-1(3H)-ones, showcasing broad substrate scope and relevance to the synthesis of antiplatelet drugs and cytotoxic agonists (Mahendar & Satyanarayana, 2016).

Understanding Dioxin Formation in Environmental Science

Evans and Dellinger (2005) explored the oxidative thermal degradation of 2-bromophenol, which resulted in products including brominated dibenzofurans, offering insights into dioxin formation under high-temperature conditions (Evans & Dellinger, 2005).

Synthesis of Heterocycles in Organic Chemistry

Zheng et al. (2019) developed a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization, highlighting its broad substrate scope and potential for further transformations (Zheng et al., 2019).

Development of Luminescent and Structural Properties in Material Science

Monteiro et al. (2015) investigated the effect of 4-halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes, providing insights into the influence of halogens on physical chemistry and luminescence (Monteiro et al., 2015).

Research in Photophysical and Charge-Transport Properties

Lee et al. (2013) studied the effect of substitution positions of dibenzofuran on the photophysical and charge-transport properties of materials, which is significant for the development of organic light-emitting diodes (Lee et al., 2013).

Antibacterial Activity in Medicinal Chemistry

Khan (2017) conducted a study on the antibacterial activity of heterocyclic compounds derived from chalcone, showing the potential of these compounds as anti-bacterial agents (Khan, 2017).

properties

IUPAC Name

4-bromo-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGIMSDONVLDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670464
Record name 4-Bromo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzofuran-3(2H)-one

CAS RN

1020966-78-2
Record name 4-Bromo-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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